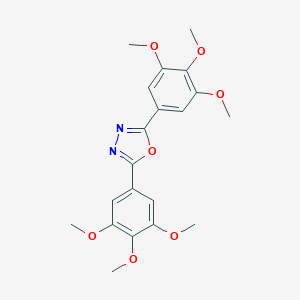
2,4-Dichloro-6-methylpyridine
説明
2,4-Dichloro-6-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methylpyridine involves various methods. One such method involves the use of organolithium reagents . Another method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with glacial acetic acid, followed by treatment with hydrogen peroxide .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-methylpyridine consists of a pyridine ring with two chlorine atoms and one methyl group attached to it . The chlorine atoms are located at the 2nd and 4th positions, and the methyl group is at the 6th position .Chemical Reactions Analysis
2,4-Dichloro-6-methylpyridine undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
2,4-Dichloro-6-methylpyridine has a density of 1.3±0.1 g/cm3, a boiling point of 210.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 100.5±11.5 °C . It is slightly soluble in water .科学的研究の応用
Application in Organic Synthesis
Field
Organic Chemistry
Application Summary
2,4-Dichloro-6-methylpyridine is an important raw material and intermediate used in organic synthesis .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used as a reagent in a chemical reaction, under conditions suitable for the reaction.
Results or Outcomes
The outcomes also depend on the specific synthesis. In general, the use of 2,4-Dichloro-6-methylpyridine as a raw material or intermediate can enable the synthesis of a wide variety of organic compounds .
Application in Agrochemicals
Field
Agrochemistry
Application Summary
2,4-Dichloro-6-methylpyridine is used as a raw material and intermediate in the agrochemical field .
Methods of Application
In the agrochemical industry, this compound could be used in the synthesis of various pesticides or other agrochemicals. The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyridine in the synthesis of agrochemicals can result in a range of products with potential applications in agriculture .
Application in Pharmaceuticals
Field
Pharmaceutical Chemistry
Application Summary
2,4-Dichloro-6-methylpyridine is used as a raw material and intermediate in the pharmaceutical field .
Methods of Application
In pharmaceutical chemistry, this compound could be used in the synthesis of various drugs. The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyridine in the synthesis of pharmaceuticals can result in a range of drugs with potential therapeutic applications .
Application in Dye Stuff Field
Field
Dye Chemistry
Application Summary
2,4-Dichloro-6-methylpyridine is used as a raw material and intermediate in the dyestuff field .
Methods of Application
In dye chemistry, this compound could be used in the synthesis of various dyes. The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyridine in the synthesis of dyes can result in a range of dyes with potential applications in various industries .
Application in Laboratory Chemicals
Field
Chemistry
Application Summary
2,4-Dichloro-6-methylpyridine is used as a laboratory chemical .
Methods of Application
In the laboratory, this compound could be used in various chemical reactions. The specific methods of application would depend on the particular experiment being performed.
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyridine in the laboratory can result in a range of outcomes, depending on the specific experiment .
Application in Pyrimidine Synthesis
Application Summary
2,4-Dichloro-6-methylpyrimidine was used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
Methods of Application
In this specific synthesis, 2,4-Dichloro-6-methylpyrimidine would be used as a reagent in a chemical reaction, under conditions suitable for the reaction .
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyrimidine in this synthesis resulted in the production of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
Application in Chemical Research
Field
Chemical Research
Application Summary
2,4-Dichloro-6-methylpyridine is used as a substance in chemical research .
Methods of Application
In chemical research, this compound could be used in various chemical reactions. The specific methods of application would depend on the particular experiment being performed.
Results or Outcomes
The use of 2,4-Dichloro-6-methylpyridine in chemical research can result in a range of outcomes, depending on the specific experiment .
Safety And Hazards
2,4-Dichloro-6-methylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The relevant papers on 2,4-Dichloro-6-methylpyridine include research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . Another paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
特性
IUPAC Name |
2,4-dichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGTXQVNSRFDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474777 | |
| Record name | 2,4-dichloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylpyridine | |
CAS RN |
42779-56-6 | |
| Record name | 2,4-dichloro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)









